molecular formula C15H18N2O4 B11608612 beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- CAS No. 172798-59-3

beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-

Cat. No.: B11608612
CAS No.: 172798-59-3
M. Wt: 290.31 g/mol
InChI Key: ZQWUDIOCFORJQL-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is a synthetic compound that combines the properties of beta-alanine and a benzoylamino group. Beta-alanine itself is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to use carbamate protecting groups, such as t-butyloxycarbonyl (Boc), which can be installed and removed under relatively mild conditions . The protected beta-alanine is then reacted with benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of beta-alanine often involves the reaction of ammonia with beta-propiolactone This method is scalable and efficient, making it suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new amides or esters.

Scientific Research Applications

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- involves its role as a precursor to carnosine synthesis. Carnosine acts as an intracellular pH buffer, helping to regulate pH levels in muscle tissue during exercise . The benzoylamino group may also interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and potential applications. This compound’s ability to participate in various chemical reactions and its role in carnosine synthesis make it a valuable molecule for research and industrial applications.

Properties

CAS No.

172798-59-3

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-[(2-benzamido-3-methylbut-2-enoyl)amino]propanoic acid

InChI

InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)

InChI Key

ZQWUDIOCFORJQL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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